molecular formula C9H9NO B1607297 4-(1-Hydroxyethyl)benzonitrile CAS No. 52067-35-3

4-(1-Hydroxyethyl)benzonitrile

Cat. No.: B1607297
CAS No.: 52067-35-3
M. Wt: 147.17 g/mol
InChI Key: XGAVOODMMBMCKV-UHFFFAOYSA-N
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Description

4-(1-Hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H9NO It is a derivative of benzonitrile, where a hydroxyethyl group is attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-(1-Hydroxyethyl)benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This reaction can be carried out in a one-pot method, where benzaldehyde is first converted to benzaldoxime, which is then dehydrated to form benzonitrile. The reaction conditions typically involve the use of an acid catalyst and can be performed at elevated temperatures .

Another method involves the use of ionic liquids as co-solvents and catalysts. For example, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt can be used as an alternative to hydroxylamine hydrochloride. This method eliminates the need for metal salt catalysts and simplifies the separation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxyethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(1-Oxoethyl)benzonitrile.

    Reduction: The nitrile group can be reduced to form the corresponding amine, 4-(1-Hydroxyethyl)benzylamine.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: 4-(1-Oxoethyl)benzonitrile

    Reduction: 4-(1-Hydroxyethyl)benzylamine

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-Hydroxyethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and alcohols.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxyethyl)benzonitrile depends on the specific reaction or application. In general, the hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and properties of the compound. The nitrile group can act as an electrophile, making it susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Hydroxyethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    4-(1-Hydroxyethyl)benzylamine: Similar structure but with an amine group instead of a nitrile group.

    4-(1-Oxoethyl)benzonitrile: Similar structure but with a carbonyl group instead of a hydroxyethyl group.

Uniqueness

4-(1-Hydroxyethyl)benzonitrile is unique due to the presence of both a hydroxyethyl group and a nitrile group. This combination of functional groups provides a distinct reactivity profile, making it useful in various synthetic and research applications.

Properties

IUPAC Name

4-(1-hydroxyethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAVOODMMBMCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342614
Record name 4-(1-Hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52067-35-3
Record name 4-(1-Hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-hydroxyethyl)benzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Acetylbenzonitrile (2.0 g; 13.8 mmol) was dissolved in THF (10 mL) and MeOH (10 mL). Sodium borohydride (782 mg; 20.7 mmol) was added portionwise at 0° C. and the reaction was let stirred at RT for 40 min. Solvents were removed under vacuum, EtOAC was added, and the organic phases were washed with H2O, dried over MgSO4, filtered and concentrated affording the title compound as a colorless oil (2.3 g, quantitative). HPLC (Method A) Rt 4.31 min (Purity: 99.2%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
782 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Acetylbenzonitrile (3 g, 20.67 mmol) was dissolved in THF (5 mL) and MeOH (5 mL) and cooled to 0° C. NaBH4 (0.782 g, 20.67 mmol) was added slowly. The reaction aged at rt for 30 min and was concentrated. 2M aq HCl was added and the solution was extracted with EtOAc. The organic layer was washed with water, dried with Na2SO4, filtered and concentrated to provide the product.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.782 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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